N-(4-bromophenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrFN2O3S/c1-28-20-11-25(12-21(27)24-16-6-2-14(22)3-7-16)17(10-19(20)26)13-29-18-8-4-15(23)5-9-18/h2-11H,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREQSILOLQGVEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CSC2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multiple steps, including the formation of the pyridinone core through condensation reactions, nucleophilic substitutions to introduce the fluorophenylthio group, and subsequent modifications to attach the bromophenyl and methoxy groups. The chemical structure can be represented as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H23BrF2N2O3S |
| Molecular Weight | 490.41 g/mol |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have been evaluated against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. The antimicrobial efficacy is often assessed using methods like the turbidimetric method or agar diffusion tests.
A study highlighted that certain derivatives demonstrated promising antimicrobial activity with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .
Anticancer Activity
In vitro studies have shown that compounds related to this structure possess anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The Sulforhodamine B (SRB) assay is commonly used to evaluate cytotoxicity and cell proliferation inhibition. Notably, some derivatives exhibited IC50 values indicating effective inhibition of cell growth .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways critical for cell survival and proliferation.
- Nucleic Acid Interaction : Potential binding to DNA or RNA could disrupt essential cellular processes.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized derivatives against various pathogens, revealing that compounds with similar thioether linkages showed enhanced activity against Staphylococcus aureus and Escherichia coli . The results suggested that modifications in the aromatic systems could significantly influence activity.
Case Study 2: Anticancer Screening
Another research article focused on the anticancer screening of related pyridinone derivatives against MCF7 cells. The study reported that certain compounds exhibited substantial cytotoxic effects with IC50 values below 10 µM, indicating their potential as therapeutic agents in breast cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several pharmacologically active or synthetically significant molecules.
Structural Analogues and Core Variations
Functional Implications of Structural Differences
- Core Heterocycles: The pyridinone core in the target compound provides a planar, conjugated system with a keto group capable of hydrogen bonding, contrasting with the non-planar 1,4-dihydropyridine (AZ257, ) or the rigid thiazolidinone (638138-08-6, ).
- Substituent Effects: The bromophenyl group, common to AZ257 and the target compound, enhances lipophilicity and may influence halogen bonding in target interactions.
Sulfur Linkages :
- Thioether groups (target compound, AZ257 ) are less polar than sulfonyl moieties (850928-24-4, ), affecting membrane permeability and oxidative stability.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for purity?
- Methodology : The synthesis involves multi-step reactions, typically starting with the formation of the pyridinone core followed by functionalization with thioether and acetamide groups. Key steps include:
- Cyclization : Using precursors like 5-methoxy-4-pyridone derivatives under acidic or basic conditions .
- Thioether linkage : Reaction of a bromomethyl intermediate with 4-fluorothiophenol in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Acetamide coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) with N-(4-bromophenyl)amine .
- Optimization : Control temperature (±2°C), use anhydrous solvents, and monitor pH (6.5–7.5) to minimize side reactions. Purity (>95%) is confirmed via HPLC .
Q. Which spectroscopic techniques are critical for confirming structural integrity, and how should conflicting spectral data be resolved?
- Key Techniques :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), methoxy groups (δ 3.8–4.0 ppm), and carbonyls (δ 165–175 ppm) .
- IR Spectroscopy : Validate C=O (1680–1720 cm⁻¹) and S-C (650–700 cm⁻¹) bonds .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns .
- Resolving Conflicts : Cross-validate with 2D NMR (COSY, HSQC) and compare with computational simulations (DFT) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the influence of substituents like the 4-bromophenyl and 4-fluorophenylthio groups?
- Experimental Design :
- Analog Synthesis : Replace bromine with chlorine or methyl groups and substitute the 4-fluorophenylthio with other arylthiols .
- Biological Assays : Test analogs against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR .
- Computational Modeling : Perform docking studies (AutoDock Vina) to assess binding affinity changes .
- Case Study : A 4-chlorophenyl analog showed reduced cytotoxicity but improved solubility, highlighting halogen-dependent bioactivity .
Q. What strategies address discrepancies in biological activity data across assay models?
- Root Cause Analysis :
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Solubility Issues : Use DMSO concentrations ≤0.1% and confirm compound stability via LC-MS .
- Resolution : Validate hits in orthogonal assays (e.g., enzymatic vs. cell-based) and apply statistical rigor (p < 0.01, n ≥ 3) .
Q. What methodologies determine metabolic stability and pharmacokinetic (PK) profiles?
- In Vitro Methods :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
- CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .
- In Vivo PK : Administer IV/PO in rodent models, collect plasma samples, and calculate AUC, Cmax, and t1/2 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
